

An In-depth Technical Guide to 4-Aminobenzoyl Chloride

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Compound of Interest

Compound Name: 4-Aminobenzoyl chloride

Cat. No.: B098679

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This guide provides comprehensive information on the molecular properties, synthesis, and applications of **4-Aminobenzoyl chloride**, tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

4-Aminobenzoyl chloride is a key intermediate in organic synthesis, particularly valued in the pharmaceutical and polymer industries. Its bifunctional nature, containing both a reactive acyl chloride and a nucleophilic amino group, allows for a wide range of chemical transformations.

Table 1: Molecular and Physical Data for **4-Aminobenzoyl Chloride**

Property	Value	Citations
Molecular Formula	C ₇ H ₆ ClNO	[1][2][3][4]
Molecular Weight	155.58 g/mol	[1][2][4][5]
CAS Number	16106-38-0	[1][6]
Density	1.317 g/cm ³	[7]
Boiling Point	285 °C at 760 mmHg	[7]
Flash Point	126.1 °C	[7]
Appearance	White to light yellow solid	[1]
Solubility	Soluble in polar solvents like water and methanol; insoluble in nonpolar solvents like hexane.	[4]

Experimental Protocols

The following sections detail methodologies for the synthesis and application of **4-Aminobenzoyl chloride**.

The most common laboratory and industrial method for the synthesis of **4-Aminobenzoyl chloride** is the reaction of 4-aminobenzoic acid with thionyl chloride.[2][7] This process requires anhydrous conditions to prevent the hydrolysis of the acyl chloride product.[7]

Detailed Protocol:

- To 1.0 g (7.29 mmol) of 4-aminobenzoic acid, add 10 ml of thionyl chloride.[1]
- Heat the resulting solution to reflux and maintain for 16 hours.[1]
- After the reaction is complete, remove the excess thionyl chloride under vacuum.[1]
- The resulting product is **4-aminobenzoyl chloride**, which can be obtained in high yield.[1]

To ensure the complete conversion of 4-aminobenzoic acid, a significant excess of thionyl chloride is often employed, with a molar ratio of at least 1.2 moles of thionyl chloride per mole of the 4-aminobenzoic acid salt being recommended.[7] The reaction temperature can be optimized; while it proceeds at room temperature, heating to 35-40°C or refluxing (typically 70-80°C) for 4 to 16 hours can significantly increase the reaction rate and yield.[7]

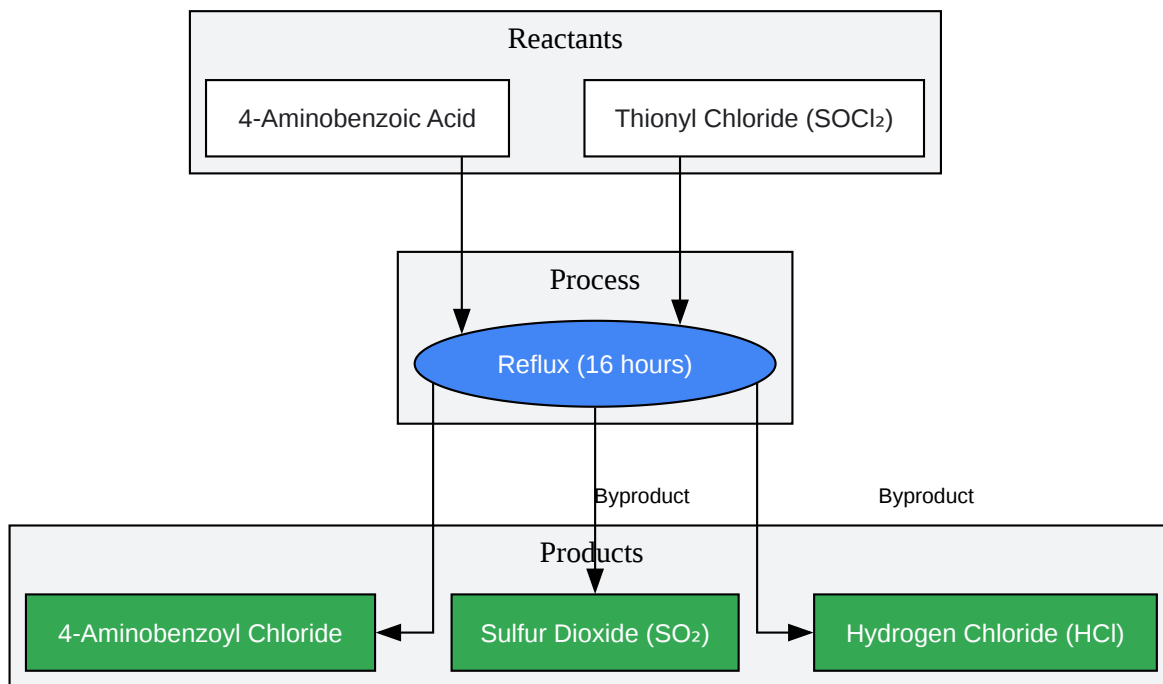
The acyl chloride group of **4-Aminobenzoyl chloride** is a highly reactive acylating agent, readily undergoing nucleophilic substitution with amines to form amides.[7]

General Protocol for Amide Synthesis:

- Dissolve the acid chloride (1.0 equivalent) in a suitable solvent (e.g., Cyrene™) at 0 °C.[8]
- Add triethylamine (1.1 equivalents) and a primary amine (1.0 equivalent) to the stirred solution.[8]
- Allow the reaction mixture to warm to room temperature over 1 hour.[8]
- Initiate product precipitation by adding water and continue stirring.[8]
- The pure amide can be isolated by filtration and washing with water.[8]

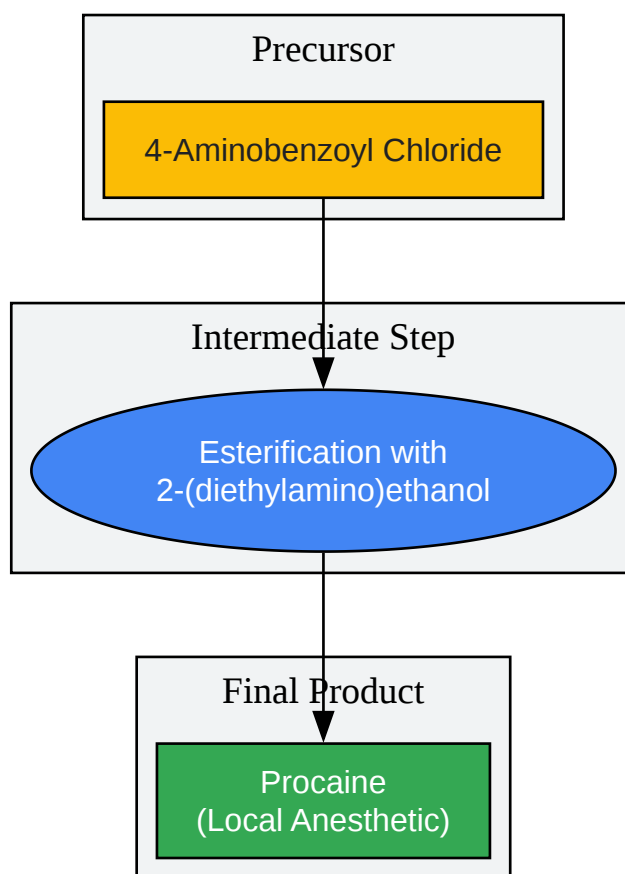
Visualizations

The following diagrams illustrate key processes involving **4-Aminobenzoyl chloride**.



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Caption: Synthesis workflow for **4-Aminobenzoyl chloride**.



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Caption: Role of **4-Aminobenzoyl chloride** in Procaine synthesis.

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